

# Application of Valsartan in Organ-on-a-Chip Models of Cardiovascular Disease

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## Compound of Interest

Compound Name: Valsarin

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

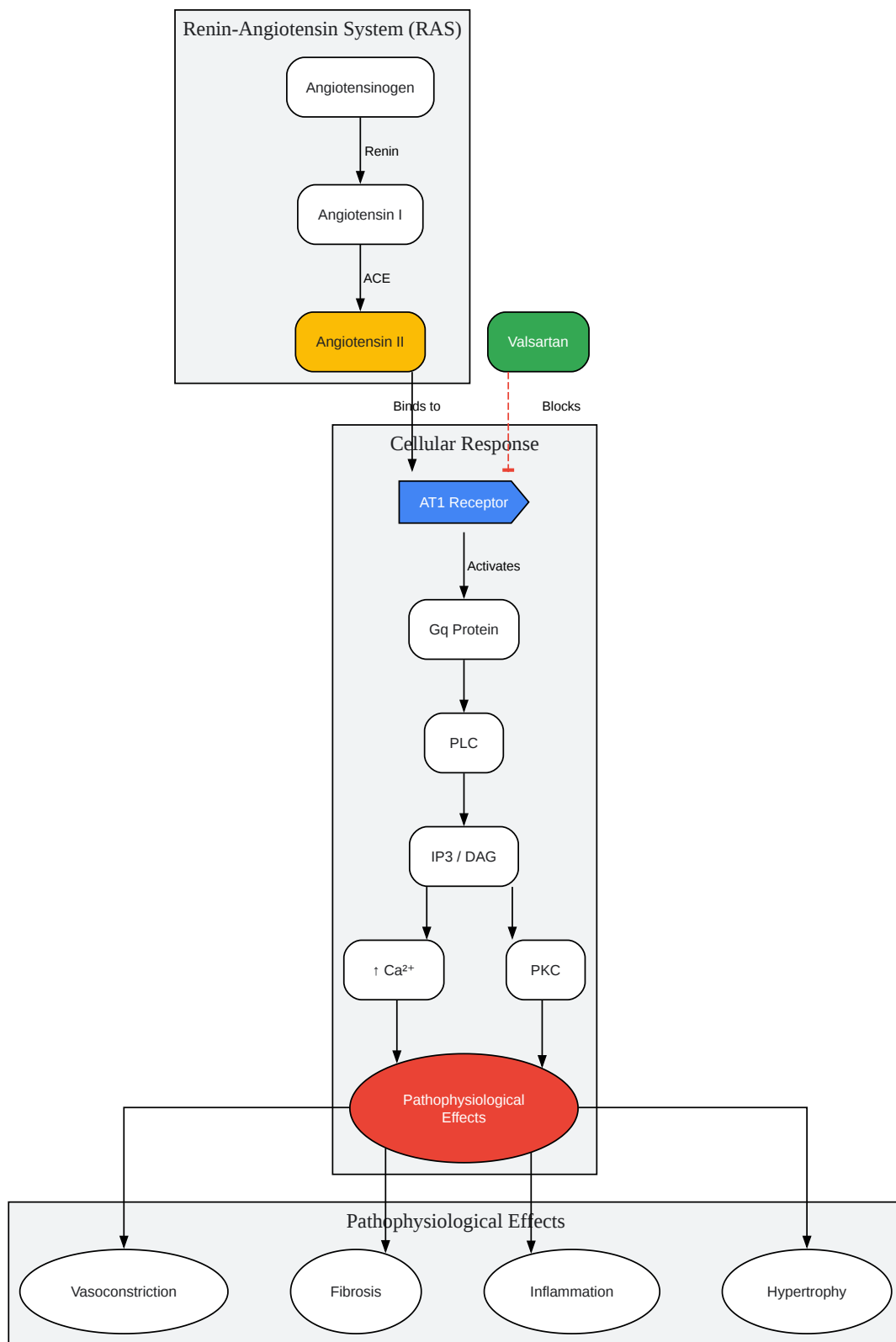
## Introduction

Organ-on-a-chip (OoC) technology provides a powerful platform for modeling human cardiovascular diseases in vitro, offering a more physiologically relevant microenvironment than traditional cell culture.[1][2] These microfluidic devices can recapitulate key aspects of cardiac and vascular function and pathology, making them ideal for drug screening and mechanistic studies.[3][4] Valsartan, an angiotensin II receptor blocker (ARB), is a widely prescribed medication for hypertension and heart failure.[5] It selectively inhibits the angiotensin II receptor type 1 (AT1), thereby blocking the downstream signaling that leads to vasoconstriction, inflammation, and fibrosis.[5][6] This document provides detailed protocols and application notes for utilizing Valsartan in cardiovascular organ-on-a-chip models, particularly for studying its effects on cardiac fibrosis and hypertension-related cardiac dysfunction.

## Mechanism of Action: Valsartan in the Renin-Angiotensin System

Valsartan exerts its therapeutic effects by blocking the AT1 receptor, a key component of the renin-angiotensin system (RAS). Angiotensin II, the primary effector of the RAS, binds to AT1 receptors on various cells, including cardiomyocytes, cardiac fibroblasts, and vascular smooth muscle cells. This binding initiates a signaling cascade that contributes to the pathophysiology

of cardiovascular disease. By competitively inhibiting this interaction, Valsartan mitigates these harmful effects.



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### Valsartan's Mechanism of Action in the RAS Pathway.

## Application 1: Modeling Cardiac Fibrosis and Treatment with Valsartan

Cardiac fibrosis, the excessive deposition of extracellular matrix (ECM) proteins, leads to increased stiffness of the heart muscle and is a hallmark of heart failure.[7][8] Organ-on-a-chip models can replicate this process by co-culturing cardiomyocytes and cardiac fibroblasts and stimulating them with pro-fibrotic agents like Transforming Growth Factor-beta (TGF- $\beta$ ).[9]

### Experimental Protocol: Cardiac Fibrosis-on-a-Chip

- Device Fabrication and Preparation:
  - Fabricate a polydimethylsiloxane (PDMS)-based microfluidic device with two parallel channels separated by a porous membrane or micro-posts.
  - Sterilize the device using UV irradiation or autoclave.
  - Coat the cell culture channels with an ECM mixture (e.g., 100  $\mu$ g/mL fibronectin, 30  $\mu$ g/mL collagen I) overnight at 37°C to promote cell attachment.
- Cell Culture and Seeding:
  - Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) and human cardiac fibroblasts (hCFs) separately under standard conditions.
  - Prepare a cell suspension of hiPSC-CMs and hCFs at a physiological ratio (e.g., 4:1).
  - Seed the cell suspension into one of the channels of the prepared device. Allow cells to attach and form a confluent, beating monolayer.
- Induction of Fibrosis:
  - Once a stable, synchronously beating cardiac tissue is formed (typically 5-7 days), induce a fibrotic phenotype.

- Introduce culture medium supplemented with a pro-fibrotic agent, such as 10 ng/mL TGF- $\beta$ 1, into the cell culture channel.
- Maintain the culture for 48-72 hours to allow for the development of fibrotic markers.
- Valsartan Treatment:
  - Prepare stock solutions of Valsartan in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.
  - Introduce medium containing different concentrations of Valsartan (e.g., 0.1  $\mu$ M, 1  $\mu$ M, 10  $\mu$ M) to the fibrotic cardiac tissues. Include a vehicle control (medium with DMSO) and a healthy control (no TGF- $\beta$ , no Valsartan).
  - Perfuse the tissues with the treatment medium for 48-72 hours.
- Endpoint Analysis and Data Acquisition:
  - Functional Assessment: Monitor and record the contractile force, beating rate, and rhythm of the cardiac tissues using microscopy and image analysis software.
  - Immunofluorescence Staining: Fix the tissues and stain for key fibrosis markers such as alpha-smooth muscle actin ( $\alpha$ -SMA), collagen I, and vimentin.
  - Gene Expression Analysis: Lyse the cells and perform qRT-PCR to quantify the expression of fibrotic genes (e.g., COL1A1, ACTA2, TIMP1).
  - Protein Analysis: Collect cell lysates for Western blot analysis of fibrotic proteins or collect supernatant for ELISA to measure secreted proteins like B-type natriuretic peptide (BNP).

## Expected Outcomes and Data Presentation

Based on in vivo and other in vitro studies, Valsartan is expected to ameliorate the fibrotic phenotype.<sup>[7]</sup><sup>[10]</sup>

Table 1: Expected Effects of Valsartan on a Cardiac Fibrosis-on-a-Chip Model

| Parameter                | Disease Model (TGF- $\beta$ ) | Valsartan Treatment | Expected Outcome                               | Citation |
|--------------------------|-------------------------------|---------------------|--|----------|
| Contractile Force        | Decreased                     | Increased           | Restoration of cardiac function                | [9]      |
| $\alpha$ -SMA Expression | Increased                     | Decreased           | Reduced fibroblast-to-myofibroblast transition | [10]     |
| Collagen I Deposition    | Increased                     | Decreased           | Attenuation of ECM deposition                  | [10]     |
| COL1A1 Gene Expression   | Upregulated                   | Downregulated       | Inhibition of pro-fibrotic gene program        | [10]     |

| BNP Secretion | Increased | Decreased | Reduction in cardiac stress marker [[9] |

## Application 2: Modeling Angiotensin II-Induced Cardiac Dysfunction

Angiotensin II is known to induce pathological responses in cardiac tissue, including hypertrophy, arrhythmias, and reduced contractile function, which are precursors to hypertensive heart disease.[11] A "heart-on-a-chip" platform can be used to model these effects and test the efficacy of ARBs like Valsartan.

### Experimental Protocol: Angiotensin II-Induced Dysfunction-on-a-Chip

- Device and Cell Preparation:
  - Utilize a heart-on-a-chip platform, such as muscular thin films (MTFs), that allows for the measurement of contractile stress.[11]

- Prepare and seed hiPSC-CMs onto the device, ensuring the formation of aligned, functional cardiac tissue.
- Induction of Cardiac Dysfunction:
  - Once the cardiac tissues are mature and stable, introduce culture medium supplemented with Angiotensin II (e.g., 1  $\mu$ M) to induce a disease phenotype.[\[11\]](#)
  - Culture for 24-48 hours.
- Valsartan Treatment:
  - Co-treat the tissues with Angiotensin II and varying concentrations of Valsartan (e.g., 0.1  $\mu$ M, 1  $\mu$ M, 10  $\mu$ M).
  - Include an Angiotensin II-only group and a healthy control group.
  - Incubate for 24-48 hours.
- Endpoint Analysis:
  - Contractile Stress: Measure the peak systolic stress and diastolic tension of the contracting tissues.
  - Calcium Transients: Use calcium-sensitive dyes to measure changes in intracellular calcium handling.
  - Gene Expression: Analyze the expression of genes associated with cardiac stress and hypertrophy, such as NPPB (BNP) and MYH7.
  - Arrhythmia Analysis: Monitor for pro-arrhythmic events like early after-depolarizations.

## Expected Outcomes and Data Presentation

Valsartan is expected to prevent the pathological effects induced by Angiotensin II.

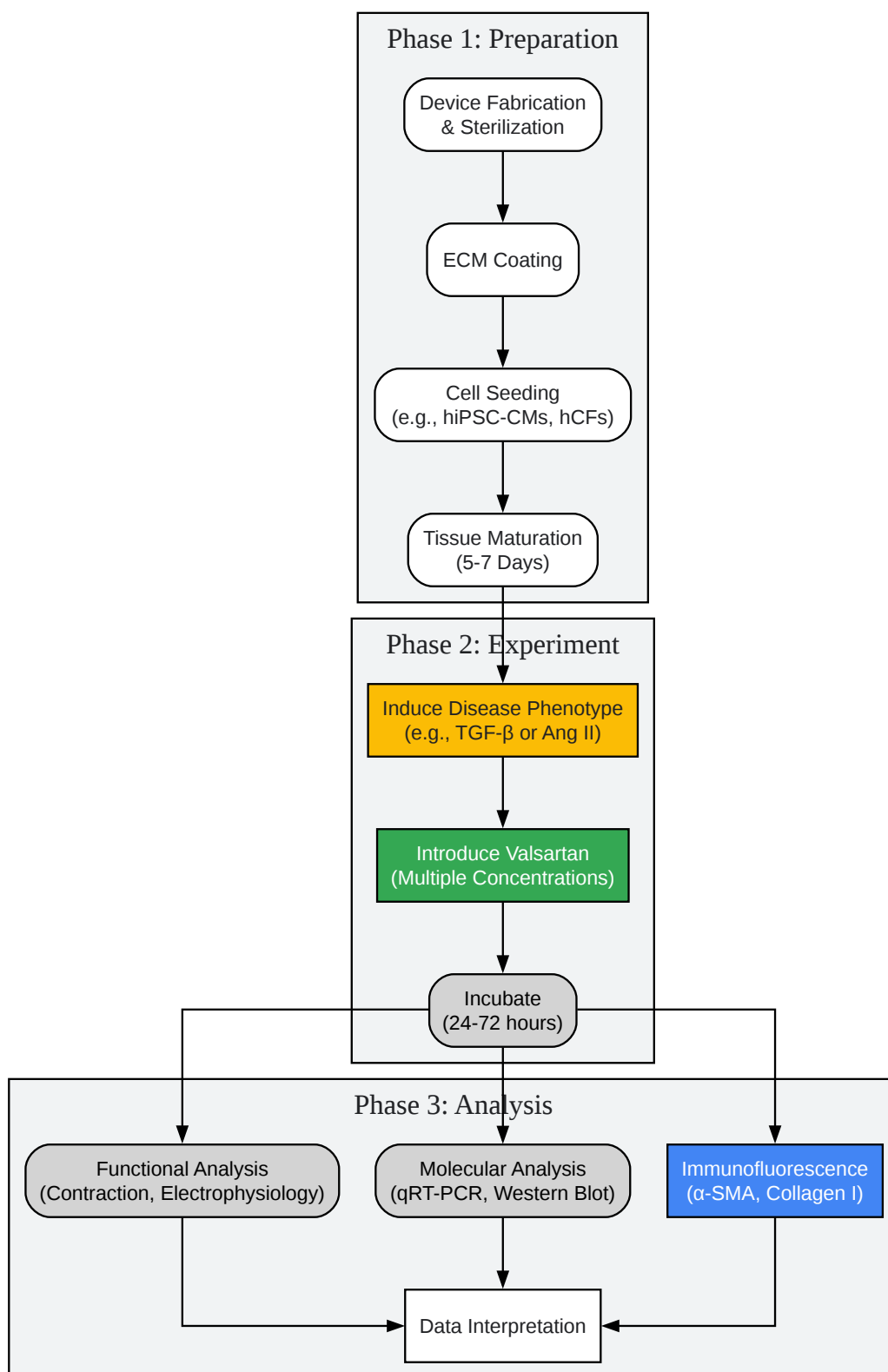
Table 2: Expected Effects of Valsartan on an Angiotensin II-Induced Dysfunction Model

| Parameter                  | Disease Model (Ang II) | Valsartan Co-treatment | Expected Outcome                        | Citation             |
|----------------------------|------------------------|------------------------|---|----------------------|
| Peak Systolic Stress       | Decreased              | Increased              | Prevention of contractile dysfunction   | <a href="#">[11]</a> |
| Pro-arrhythmic Events      | Increased              | Decreased              | Restoration of normal electrophysiology | <a href="#">[11]</a> |
| NPPB (BNP) Gene Expression | Upregulated            | Downregulated          | Reduction in cardiac stress response    | <a href="#">[11]</a> |

| Hypertrophic Markers | Increased | Decreased | Attenuation of hypertrophic signaling |[\[12\]](#) |

## Experimental Workflow Visualization

The general workflow for testing Valsartan on a cardiovascular organ-on-a-chip model can be summarized in the following diagram.



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**General experimental workflow for drug testing on-a-chip.**



## Conclusion

The use of Valsartan in organ-on-a-chip models of cardiovascular disease presents a significant opportunity to study its therapeutic effects in a controlled, human-relevant system. The protocols outlined here provide a framework for investigating the anti-fibrotic and cardio-protective properties of Valsartan. By leveraging these advanced in vitro models, researchers can gain deeper insights into the drug's mechanism of action, evaluate its efficacy, and potentially identify new therapeutic applications. This approach aligns with the goals of reducing reliance on animal models and accelerating the drug development pipeline for cardiovascular medicines.

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